molecular formula C2H6NaO6S2 B1581584 Sodium 1,2-ethanedisulfonate CAS No. 5325-43-9

Sodium 1,2-ethanedisulfonate

Cat. No.: B1581584
CAS No.: 5325-43-9
M. Wt: 213.19 g/mol
InChI Key: XTZUFSDRWFDYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1,2-ethanedisulfonate, also known as 1,2-Ethanedisulfonic acid disodium salt or Dithis compound, is a compound used for the preparation of “edisylate” salts . It is a white to almost white crystalline powder . Its chemical formula is C2H4Na2O6S2 .


Molecular Structure Analysis

The molecular weight of this compound is 234.16 g/mol . The linear formula of this compound is NaO3SCH2CH2SO3Na . The SMILES string representation is [Na+].[Na+].[O-]S(=O)(=O)CCS([O-])(=O)=O .

Scientific Research Applications

Diffusion Coefficients and Electrolyte Behavior

  • Electrolyte Diffusion in Aqueous Solutions: Sodium 1,2-ethanedisulfonate's diffusion coefficients in aqueous solutions have been studied, revealing insights into its behavior as an electrolyte. The concentration dependence of its diffusion coefficients was noted to be significant (Uedaira & Uedaira, 1980) and (Uedaira, 1973).

Applications in Micelles and Microemulsions

  • Formation of Reversed Micelles and Microemulsions: The compound's role in the formation of reversed micelles and water-in-oil (W/O) microemulsions has been explored. These structures are significant in a variety of chemical and biochemical applications (Kawai et al., 1992).

Buffering and Conductivity Applications

  • Use as a Buffer Salt in Biochemical Research: this compound is commonly used as a buffering agent in biological and biochemical research, due to its stability and consistent behavior (Deschamps et al., 2002).
  • Conducting Polymers and Electrochemical Characterization: The sodium salt form of this compound has been utilized in the development of water-soluble conducting polymers, providing significant implications for the field of materials science (Patil et al., 1987) and (Chayer et al., 1997).

Solubility and Surface Properties

  • Solubility in Aqueous Surfactant Solutions: Studies have investigated the solubility properties of ethane in solutions containing this compound, which is relevant in understanding surfactant behavior (Calhoun & King, 2007).
  • Electrochemical Applications in Ion-Selective Electrodes: The sodium salt version of this compound has been used in the fabrication of ion-selective electrodes, highlighting its importance in analytical chemistry (Mousavi et al., 2008).

Structural Analysis and Framework Studies

  • Crystal Structure and Framework Analysis: Investigations into the crystal structure of compounds containing this compound have led to insights into molecular frameworks, useful in material science and chemistry (Gschwind & Jansen, 2012).

Safety and Hazards

Sodium 1,2-ethanedisulfonate is classified as non-combustible . In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing. If it comes in contact with skin, it should be washed off with soap and plenty of water. If it comes in contact with eyes, they should be flushed with water as a precaution .

Mechanism of Action

Target of Action

This compound is often used as a pharmaceutical intermediate , which suggests that it may be metabolized or transformed into other compounds that interact with specific biological targets.

Biochemical Pathways

As a pharmaceutical intermediate, it may be involved in various biochemical reactions depending on the final active compound it helps produce .

Pharmacokinetics

Its solubility suggests that it may be well-absorbed and distributed in the body . The metabolism and excretion of this compound would depend on the specific biological processes it is involved in.

Result of Action

As a pharmaceutical intermediate, its effects would likely depend on the final active compound it helps produce .

Biochemical Analysis

Biochemical Properties

Sodium ethane-1,2-disulfonate plays a significant role in biochemical reactions, particularly in the catabolism of sulfonates. It interacts with enzymes such as thiamin-diphosphate-dependent acetyltransferase, which is involved in the desulfonation process . This enzyme catalyzes the conversion of sulfoacetaldehyde to acetyl phosphate, highlighting the importance of Sodium ethane-1,2-disulfonate in bacterial metabolism .

Cellular Effects

Sodium ethane-1,2-disulfonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can undergo specific monooxygenation, leading to the production of sulfoacetaldehyde, which is further metabolized by bacteria . This process can affect the overall metabolic flux within the cell, impacting cellular functions and energy production.

Molecular Mechanism

At the molecular level, Sodium ethane-1,2-disulfonate exerts its effects through binding interactions with specific enzymes and proteins. The compound undergoes oxidative, reductive, and fermentative catabolism, resulting in the formation of sulfoacetaldehyde . This intermediate is then desulfonated to acetyl phosphate by thiamin-diphosphate-dependent acetyltransferase, demonstrating the compound’s role in enzyme activation and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium ethane-1,2-disulfonate can change over time. The compound is known for its chemical stability, which allows it to maintain its activity during prolonged experiments . Its degradation products, such as sulfoacetaldehyde, can have long-term effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of Sodium ethane-1,2-disulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and beneficial metabolic effects. At higher doses, it can lead to adverse effects, including enzyme inhibition and disruption of metabolic pathways . These threshold effects are crucial for determining the safe and effective use of the compound in research.

Metabolic Pathways

Sodium ethane-1,2-disulfonate is involved in several metabolic pathways, primarily in the degradation of sulfonates. It interacts with enzymes such as thiamin-diphosphate-dependent acetyltransferase, which catalyzes the desulfonation of sulfoacetaldehyde to acetyl phosphate . This pathway is essential for the utilization of sulfonates as a carbon and energy source in bacteria .

Transport and Distribution

Within cells and tissues, Sodium ethane-1,2-disulfonate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, influencing its biochemical activity . The transport mechanisms ensure that the compound reaches its site of action efficiently.

Subcellular Localization

Sodium ethane-1,2-disulfonate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in metabolic processes and enzyme interactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 1,2-ethanedisulfonate involves the reaction of ethylene oxide with sodium bisulfite followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "Ethylene oxide", "Sodium bisulfite", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: Ethylene oxide is added to a solution of sodium bisulfite in water.", "Step 2: The mixture is heated to 60-70°C and stirred for several hours.", "Step 3: Hydrogen peroxide is added dropwise to the reaction mixture until the solution turns yellow.", "Step 4: The reaction mixture is then heated to 80-90°C and stirred for several hours.", "Step 5: The resulting solution is cooled and filtered to obtain Sodium 1,2-ethanedisulfonate as a white solid." ] }

CAS No.

5325-43-9

Molecular Formula

C2H6NaO6S2

Molecular Weight

213.19 g/mol

IUPAC Name

disodium;ethane-1,2-disulfonate

InChI

InChI=1S/C2H6O6S2.Na/c3-9(4,5)1-2-10(6,7)8;/h1-2H2,(H,3,4,5)(H,6,7,8);

InChI Key

XTZUFSDRWFDYGH-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C(CS(=O)(=O)O)S(=O)(=O)O.[Na]

5325-43-9

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1,2-dibromoethane (37.6 g, 0.20 mol) and sodium sulfite (63.0 g, 0.5 mol) in water (225 mL) was heated at reflux temperature for 20 h. After the mixture was cooled in the refrigerator, crystals were collected. The crude product was repeatedly recrystallized from water-ethanol. The trace amount of inorganic salts was removed by treating the aqueous solution with a small amount of silver(I) oxide and barium hydroxide. The basic solution was neutralized with Amberlite-120 ion-exchange resin and treated three times with Amberlite-120 (sodium form) ion-exchange resin. After removal of the water, the product was recrystallized from water-ethanol to afford the title compound (30.5 g).
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Name
title compound

Synthesis routes and methods II

Procedure details

It has been found that ethionic acid can also be used to neutralize the sodium taurinate to yield taurine and sodium ethionate. After the separation of taurine, sodium ethionate is combined with equimolar ethionic acid and then treated with calcium oxide/calcium hydroxide to obtain sodium vinyl sulfate. In this variation of the cyclic process, sulfuric acid is eliminated from the process and production cost is further reduced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium taurinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
taurine
Name
sodium ethionate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1,2-ethanedisulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 1,2-ethanedisulfonate
Reactant of Route 3
Sodium 1,2-ethanedisulfonate
Reactant of Route 4
Sodium 1,2-ethanedisulfonate
Reactant of Route 5
Sodium 1,2-ethanedisulfonate
Reactant of Route 6
Sodium 1,2-ethanedisulfonate
Customer
Q & A

Q1: What is the significance of sodium ethane-1,2-disulfonate in the context of hemithiamine synthesis?

A1: The provided abstract mentions "Optimization of the hemithiamine process at the sodium ethane-1,2-disulfonate stage" []. This suggests that sodium ethane-1,2-disulfonate plays a crucial role in a specific stage of the hemithiamine synthesis process. While the exact nature of its role is not detailed in the abstract, the focus on optimization implies that researchers are investigating how to maximize the efficiency and yield of this particular step, where sodium ethane-1,2-disulfonate is likely a reagent or catalyst.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.